molecular formula C15H9BrN2O3 B12897314 8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one CAS No. 656834-04-7

8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one

Cat. No.: B12897314
CAS No.: 656834-04-7
M. Wt: 345.15 g/mol
InChI Key: FLHLRBCAXNJUCO-UHFFFAOYSA-N
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Description

8-(4-Bromophenyl)-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a dioxolo-phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Bromophenyl)-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form an intermediate, which is then cyclized to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 8-(4-Bromophenyl)-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

8-(4-Bromophenyl)-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Bromophenyl)-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial growth by interfering with essential enzymatic processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may disrupt cell wall synthesis or protein function .

Comparison with Similar Compounds

  • 8-(4-Chlorophenyl)-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one
  • 8-(4-Methylphenyl)-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one
  • 8-(4-Nitrophenyl)-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one

Comparison: Compared to its analogs, 8-(4-Bromophenyl)-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one exhibits unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing its interaction with biological targets .

Properties

CAS No.

656834-04-7

Molecular Formula

C15H9BrN2O3

Molecular Weight

345.15 g/mol

IUPAC Name

5-(4-bromophenyl)-7H-[1,3]dioxolo[4,5-g]phthalazin-8-one

InChI

InChI=1S/C15H9BrN2O3/c16-9-3-1-8(2-4-9)14-10-5-12-13(21-7-20-12)6-11(10)15(19)18-17-14/h1-6H,7H2,(H,18,19)

InChI Key

FLHLRBCAXNJUCO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=NNC3=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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